

In Vitro Pharmacological Profile of d[Cha4]-AVP: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of d[Cha4]-AVP, a potent and selective agonist for the human vasopressin V1b receptor. The data presented herein has been compiled from publicly available pharmacological studies. This document details the binding affinity and functional activity of d[Cha4]-AVP at vasopressin and oxytocin receptors, outlines the experimental methodologies used for its characterization, and visualizes the key signaling pathways involved.

Quantitative Pharmacological Data

The in vitro pharmacological properties of **d[Cha4]-AVP** have been determined through a series of binding and functional assays. The following tables summarize the key quantitative data, demonstrating its high affinity and selectivity for the V1b receptor.

Table 1: Binding Affinity of d[Cha4]-AVP at Human Vasopressin and Oxytocin Receptors



Receptor	K_i_ (nM)
Vasopressin V1b	1.2[1][2][3][4]
Vasopressin V1a	151[1][2][3]
Oxytocin	240[1][2][3]
Vasopressin V2	750[1][2][3]

Table 2: Functional Activity of d[Cha4]-AVP at Human

Vasopressin and Oxytocin Receptors

Receptor	Assay Type	Parameter	Value
Vasopressin V1b	Calcium Mobilization	pEC_50_	10.05[1][2][5]
Vasopressin V1a	Calcium Mobilization	pEC_50_	6.53[1][2][5]
Vasopressin V2	cAMP Accumulation	pEC_50_	5.92[1][2][5]
Oxytocin	Calcium Mobilization	pK_B_	6.31 (weak antagonist)[1][2][5]

Experimental Protocols

The characterization of **d[Cha4]-AVP** involves standard in vitro pharmacological assays to determine its binding affinity and functional activity at its target receptors.

Radioligand Binding Assays

Competitive radioligand binding assays are employed to determine the binding affinity (K_i_) of d[Cha4]-AVP for vasopressin and oxytocin receptors.

Objective: To determine the affinity of the test compound (d[Cha4]-AVP) for the receptor of interest by measuring its ability to displace a radiolabeled ligand.

General Protocol:



- Membrane Preparation: Membranes are prepared from cells stably expressing the human vasopressin (V1a, V1b, V2) or oxytocin receptors.
- Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (d[Cha4]-AVP).
- Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_
 value (the concentration of the test compound that inhibits 50% of the specific binding of the
 radioligand). The K_i_ value is then calculated from the IC_50_ value using the ChengPrusoff equation.[6][7][8]

Functional Assays

Functional assays are conducted to determine whether **d[Cha4]-AVP** acts as an agonist or antagonist at a particular receptor and to quantify its potency (EC_50_ or pEC_50_) or antagonist affinity (K_B_ or pK_B_).

V1a, V1b, and oxytocin receptors are G_q_-coupled receptors that signal through the activation of phospholipase C, leading to an increase in intracellular calcium ([Ca²+]i).[9][10]

Objective: To measure the ability of **d[Cha4]-AVP** to stimulate an increase in intracellular calcium in cells expressing the receptor of interest.

General Protocol:

- Cell Culture: Cells stably expressing the human V1a, V1b, or oxytocin receptor are seeded into 96- or 384-well microplates.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[11][12][13]

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- Compound Addition: Increasing concentrations of d[Cha4]-AVP are added to the wells.
- Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.[11][14]
 [15]
- Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC_50_ value, which is the concentration of the agonist that produces 50% of the maximal response. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist, and the K B value is calculated.[14]

The V2 receptor is a G_s_-coupled receptor that signals through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][16][17]

Objective: To measure the ability of **d[Cha4]-AVP** to stimulate the production of cAMP in cells expressing the V2 receptor.

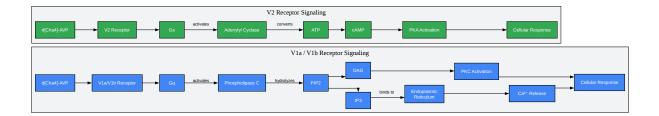
General Protocol:

- Cell Culture: Cells stably expressing the human V2 receptor are cultured in appropriate multi-well plates.
- Stimulation: The cells are treated with increasing concentrations of **d[Cha4]-AVP** in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
- Cell Lysis: After incubation, the cells are lysed to release the accumulated intracellular cAMP.
- cAMP Detection: The concentration of cAMP in the cell lysate is measured using a
 competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)
 assay or an enzyme-linked immunosorbent assay (ELISA).[18][19][20][21][22]
- Data Analysis: A standard curve is used to determine the cAMP concentration in each sample. The concentration-response data are then plotted to determine the EC_50_ value.
 [21]



Signaling Pathways and Experimental Workflow Visualizations

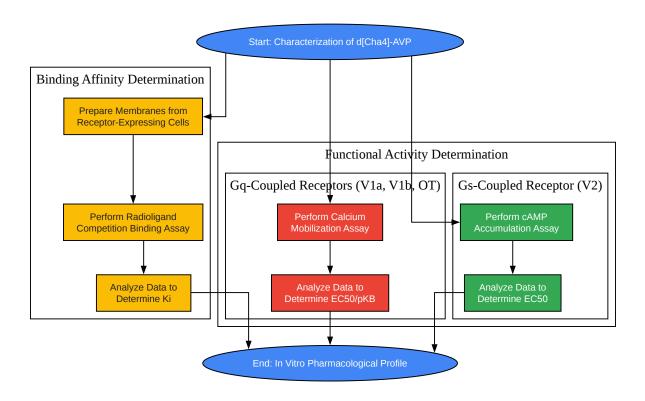
The following diagrams illustrate the signaling pathways of the vasopressin receptors and a typical experimental workflow for the in vitro characterization of a ligand like **d[Cha4]-AVP**.



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Caption: Vasopressin Receptor Signaling Pathways.





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Caption: In Vitro Characterization Workflow.

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